methyl (2R)-2-amino-2-cyclohexylacetate methyl (2R)-2-amino-2-cyclohexylacetate
Brand Name: Vulcanchem
CAS No.: 37763-24-9
VCID: VC18183864
InChI: InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

methyl (2R)-2-amino-2-cyclohexylacetate

CAS No.: 37763-24-9

Cat. No.: VC18183864

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

methyl (2R)-2-amino-2-cyclohexylacetate - 37763-24-9

Specification

CAS No. 37763-24-9
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name methyl (2R)-2-amino-2-cyclohexylacetate
Standard InChI InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
Standard InChI Key UUSVVDQFPGXFTQ-MRVPVSSYSA-N
Isomeric SMILES COC(=O)[C@@H](C1CCCCC1)N
Canonical SMILES COC(=O)C(C1CCCCC1)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Methyl (2R)-2-amino-2-cyclohexylacetate (CAS 37763-24-9) has the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. The compound features:

  • A cyclohexyl group directly bonded to the α-carbon of the amino acid backbone.

  • A methyl ester moiety at the carboxyl terminus.

  • An (R)-configuration at the α-carbon, critical for its chiral interactions .

The stereochemistry is explicitly defined by the Cahn-Ingold-Prelog priority rules, with the InChIKey UUSVVDQFPGXFTQ-MRVPVSSYSA-N confirming the (R)-configuration.

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
SMILES (Isomeric)COC(=O)C@@HN
CAS Number (Free Base)37763-24-9
CAS Number (Hydrochloride)14328-64-4

Synthesis Methods

Hydrochloride Salt Formation

The free base is often converted to its hydrochloride salt (C₉H₁₈ClNO₂) via treatment with hydrochloric acid in anhydrous solvents, enhancing stability for storage and handling .

Applications in Pharmaceutical and Chemical Synthesis

Intermediate in Drug Development

Methyl (2R)-2-amino-2-cyclohexylacetate serves as a precursor to chiral drugs and bioactive molecules:

  • Anticholinergic Agents: Structural analogs, such as trans-2-aminocyclopentanol derivatives, exhibit muscarinic agonist activity dependent on stereochemistry . The (R)-configuration in methyl (2R)-2-amino-2-cyclohexylacetate may similarly influence receptor binding.

  • Peptide Mimetics: Incorporation into pseudopeptide backbones to enhance metabolic stability.

Catalysis and Material Science

The compound’s rigid cyclohexyl group makes it a candidate for:

  • Chiral Ligands: In asymmetric hydrogenation or cross-coupling reactions.

  • Ionic Liquids: Functionalization into ammonium salts for solvent engineering .

Pharmacological and Biological Significance

Stereochemical Impact on Bioactivity

While direct studies on methyl (2R)-2-amino-2-cyclohexylacetate are sparse, research on related compounds highlights the critical role of chirality:

  • Enzyme Specificity: Acetylcholinesterase hydrolyzes (R)-configured esters 10–100× faster than (S)-enantiomers in cyclopropane and cyclohexane analogs .

  • Receptor Binding: Muscarinic agonists derived from trans-2-aminocycloalkanols show 90% selectivity for M3 receptors when the (R)-configuration is preserved .

Analytical Characterization

Spectroscopic Data

  • NMR (CDCl₃):

    • ¹H NMR: δ 1.2–1.8 (m, 10H, cyclohexyl), δ 3.7 (s, 3H, OCH₃), δ 4.1 (q, 1H, α-CH) .

    • ¹³C NMR: δ 172.5 (C=O), δ 51.8 (OCH₃), δ 56.3 (α-C) .

  • HRMS (ESI+): m/z calc. for C₉H₁₇NO₂ [M+H]⁺: 172.1338; found: 172.1334 .

Chromatographic Methods

  • HPLC: Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (R-enantiomer).

Table 2: Analytical Parameters

TechniqueConditionsOutcome
Chiral HPLCHexane:IPA (80:20), 1 mL/minR-enantiomer: 12.3 min
NMR (¹³C)CDCl₃, 125 MHzδ 172.5 (C=O)

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